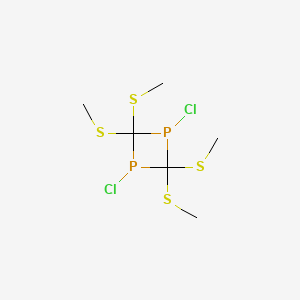
1,3-Dichloro-2,2,4,4-tetrakis(methylsulfanyl)-1,3-diphosphetane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloro-2,2,4,4-tetrakis(methylsulfanyl)-1,3-diphosphetane is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. This particular compound is notable for its unique structure, which includes multiple chlorine and methylsulfanyl groups attached to a diphosphetane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2,2,4,4-tetrakis(methylsulfanyl)-1,3-diphosphetane typically involves the reaction of phosphorus trichloride with methyl mercaptan in the presence of a base. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process would likely include steps for purification and isolation of the compound to achieve the required purity for its intended applications.
化学反应分析
Types of Reactions
1,3-Dichloro-2,2,4,4-tetrakis(methylsulfanyl)-1,3-diphosphetane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of phosphines or other reduced phosphorus-containing compounds.
Substitution: Chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organophosphorus compounds.
科学研究应用
1,3-Dichloro-2,2,4,4-tetrakis(methylsulfanyl)-1,3-diphosphetane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Dichloro-2,2,4,4-tetrakis(methylsulfanyl)-1,3-diphosphetane involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in their activity or function.
相似化合物的比较
Similar Compounds
- 1,3-Dichloro-2,2,4,4-tetrakis(ethylsulfanyl)-1,3-diphosphetane
- 1,3-Dichloro-2,2,4,4-tetrakis(propylsulfanyl)-1,3-diphosphetane
Uniqueness
1,3-Dichloro-2,2,4,4-tetrakis(methylsulfanyl)-1,3-diphosphetane is unique due to its specific arrangement of chlorine and methylsulfanyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
96804-83-0 |
|---|---|
分子式 |
C6H12Cl2P2S4 |
分子量 |
345.3 g/mol |
IUPAC 名称 |
1,3-dichloro-2,2,4,4-tetrakis(methylsulfanyl)-1,3-diphosphetane |
InChI |
InChI=1S/C6H12Cl2P2S4/c1-11-5(12-2)9(7)6(13-3,14-4)10(5)8/h1-4H3 |
InChI 键 |
HUHFVZUXZCELGA-UHFFFAOYSA-N |
规范 SMILES |
CSC1(P(C(P1Cl)(SC)SC)Cl)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





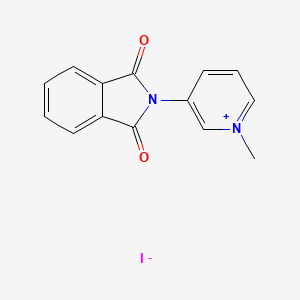
![1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane](/img/structure/B14349709.png)
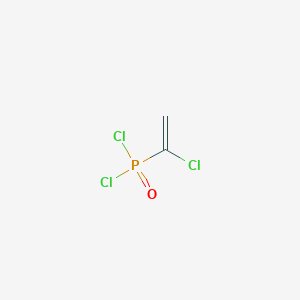
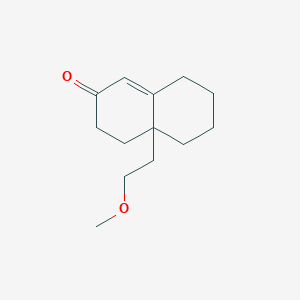

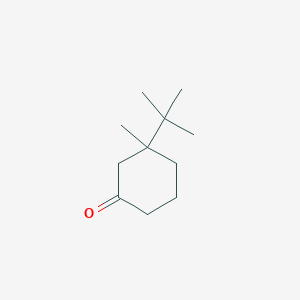

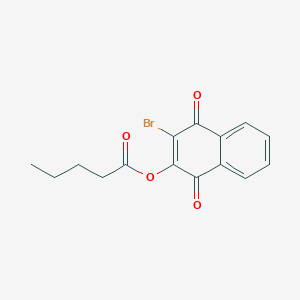
![Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate](/img/structure/B14349733.png)
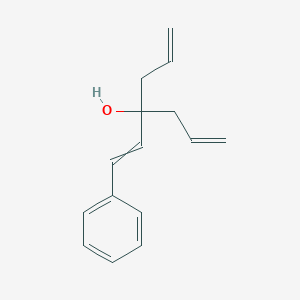
![1-Ethyl-3-[1-(ethylsulfanyl)ethyl]trisulfane](/img/structure/B14349748.png)
